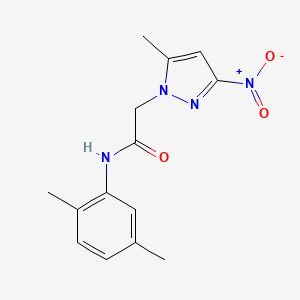
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was originally developed for the treatment of kidney and liver cancers. Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis.
Mechanism of Action
Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, Sorafenib targets the RAF/MEK/ERK pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, Sorafenib prevents the proliferation and survival of cancer cells, and also inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. Sorafenib has also been shown to have a number of off-target effects, including inhibition of the RET, VEGFR, and PDGFR pathways, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of Sorafenib is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for use in laboratory experiments. Additionally, Sorafenib is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. One limitation of Sorafenib is that it has a relatively short half-life, which may limit its efficacy in some experimental settings.
Future Directions
There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that incorporate Sorafenib with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the investigation of Sorafenib's off-target effects, and how these effects may contribute to its anti-tumor activity. Finally, there is ongoing research into the identification of biomarkers that may predict response to Sorafenib, which could help to personalize treatment for patients with cancer.
Scientific Research Applications
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including kidney, liver, lung, and thyroid cancers. In addition to its anti-tumor activity, Sorafenib has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic option for other diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-3-23-11-7-5-4-6-10(11)16-12(20)8-18-9(2)13(15)14(17-18)19(21)22/h4-7H,3,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQWVZPVQKXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3747618.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methylbenzamide](/img/structure/B3747628.png)
![3-({4-[chloro(difluoro)methoxy]phenyl}imino)-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3747636.png)
![5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B3747642.png)

![1,1'-methylenebis(3-propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole)](/img/structure/B3747651.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![5-morpholin-4-yl-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747663.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3747678.png)

![methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3747703.png)
![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)